N-(4-bromo-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3O3S/c19-12-5-2-6-13-16(12)20-18(26-13)21-17(25)10-3-1-4-11(9-10)22-14(23)7-8-15(22)24/h1-6,9H,7-8H2,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDKKJKEQZJAJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

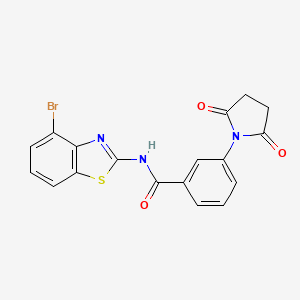

Chemical Structure

The compound's structure can be represented as follows:

Anticancer Properties

Recent studies indicate that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines. A notable study reported that related benzamide derivatives inhibited non-small cell lung cancer (NSCLC) cell lines with IC50 values ranging from 1.25 µM to 2.31 µM. The mechanism involved the arrest of the cell cycle at the G2 phase and induction of apoptosis through inhibition of key signaling pathways such as FGFR1 and ERK .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly in targeting specific proteins involved in cancer progression. The presence of the bromo group enhances its binding affinity to target enzymes. Research has demonstrated that similar compounds can effectively inhibit fibroblast growth factor receptor (FGFR) signaling pathways, which are crucial in tumor growth and metastasis .

Antimicrobial Activity

Benzothiazole derivatives have also been explored for their antimicrobial properties. Preliminary tests suggest that this compound may exhibit activity against certain bacterial strains due to its ability to disrupt bacterial cell membranes and inhibit protein synthesis .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Binding Affinity : The bromo and dioxopyrrolidin groups enhance the compound's ability to bind to specific active sites on enzymes or receptors.

- Signal Transduction Modulation : By inhibiting key signaling pathways such as FGFR and ERK, the compound can effectively modulate cellular responses involved in proliferation and survival.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- NSCLC Study : A derivative with a similar structure was tested on five NSCLC cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through FGFR pathway modulation .

- Antimicrobial Testing : In vitro studies showed that benzothiazole derivatives possess bactericidal properties against Gram-positive bacteria, suggesting a potential role in developing new antimicrobial agents .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H12BrN3OS |

| Molecular Weight | 364.24 g/mol |

| IC50 (NSCLC) | 1.25 - 2.31 µM |

| Mechanism | FGFR inhibition |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

Comparison with Similar Compounds

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB)

Structural Differences :

- Lacks the benzothiazole ring present in the target compound.

- Contains a 2,5-dimethylpyrrole substituent instead of the brominated benzothiazole.

Functional Insights :

- MPPB was identified as a enhancer of monoclonal antibody (mAb) production in recombinant CHO cells, though it suppressed galactosylation—a critical quality attribute for therapeutic mAbs .

- Structure-activity relationship (SAR) studies highlighted the 2,5-dimethylpyrrole group as essential for activity, suggesting that nitrogen-containing heterocycles may drive biological effects in benzamide derivatives .

N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Structural Differences :

- Substituted with 4,5-dichloro on the benzothiazole and 3,5-dimethoxy on the benzamide.

Key Data :

- Reported as having the highest molecular weight among compounds in P. guineense extracts .

- The dichloro and dimethoxy groups likely enhance lipophilicity compared to the bromo and dioxopyrrolidinyl substituents in the target compound.

Additionally, the dimethoxybenzamide moiety could influence solubility differently than the dioxopyrrolidinyl group.

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide (G786-0298)

Structural Differences :

- Features a benzothiazol-2-ylphenyl group at the 4-position of the benzamide.

- Shares the 3-(2,5-dioxopyrrolidin-1-yl) substituent with the target compound.

Key Data :

Comparison :

The extended benzothiazole-phenyl linkage in G786-0298 may enhance π-π stacking interactions in target binding compared to the simpler brominated benzothiazole in the target compound.

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Target Compound : While structurally similar to bioactive analogs (e.g., MPPB), its brominated benzothiazole and dioxopyrrolidinyl groups warrant further study to assess pharmacokinetic and pharmacodynamic profiles.

- Methodological Considerations : Dose-effect analysis methods, such as those described by Litchfield and Wilcoxon , could be applied to compare potency and efficacy across these compounds if experimental data become available.

- Synthetic Accessibility : Compounds like G786-0298 are available in milligram quantities , suggesting feasibility for preliminary assays, whereas the target compound’s availability remains unclear.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.